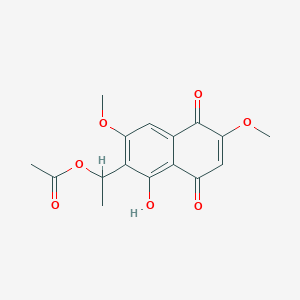

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

Description

Properties

IUPAC Name |

1-(1-hydroxy-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c1-7(23-8(2)17)13-11(21-3)5-9-14(16(13)20)10(18)6-12(22-4)15(9)19/h5-7,20H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIIQTSBSNAYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701151467 | |

| Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68594-15-0 | |

| Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68594-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-6-[1-(Acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical synthesis and characterization of the novel compound, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. While direct experimental data for this specific molecule is not currently available in public literature, this document outlines a plausible synthetic route and a robust characterization plan based on established methodologies for analogous juglone derivatives.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are a class of naturally occurring compounds found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra).[1][2][3] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The structural modifications of the juglone scaffold can lead to derivatives with enhanced potency and selectivity, making them promising candidates for drug discovery and development.[6][7][8] This guide focuses on a specific, novel derivative, this compound, proposing a synthetic strategy and outlining the necessary analytical techniques for its comprehensive characterization.

Proposed Synthesis

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor. The proposed synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,7-Dimethoxyjuglone

-

To a solution of juglone in a suitable solvent such as dichloromethane (DCM), add an excess of methyl iodide (MeI) and silver(I) oxide (Ag₂O).

-

Reflux the reaction mixture for 48-72 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove solid residues and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,7-dimethoxyjuglone.

Step 2: Synthesis of 6-Acetyl-2,7-dimethoxyjuglone

-

Dissolve 2,7-dimethoxyjuglone in a dry, inert solvent like nitrobenzene.

-

Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, as indicated by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography.

Step 3: Synthesis of 2,7-Dimethoxy-6-(1-hydroxyethyl)juglone

-

Dissolve 6-acetyl-2,7-dimethoxyjuglone in methanol or ethanol.

-

Cool the solution to 0°C and add sodium borohydride (NaBH₄) in small portions.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the mixture with dilute acid and extract the product.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the resulting alcohol by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve 2,7-dimethoxy-6-(1-hydroxyethyl)juglone in a mixture of acetic anhydride and pyridine.

-

Stir the reaction at room temperature for several hours.

-

Pour the reaction mixture into cold water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will provide detailed information about the arrangement of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the quinone and the ester, the hydroxyl group (in the intermediate), and the aromatic C-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula (C₁₆H₁₆O₇).

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₆O₇ |

| Molecular Weight | 320.29 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: ~7.0-7.5 ppmQuinone proton: ~6.8 ppmCH-OAc: ~6.0 ppm (quartet)OCH₃ protons: ~3.9-4.0 ppm (singlets)OCOCH₃ protons: ~2.1 ppm (singlet)CH₃ of ethyl group: ~1.6 ppm (doublet) |

| ¹³C NMR (CDCl₃, δ ppm) | C=O (quinone): ~180-185 ppmC=O (ester): ~170 ppmAromatic/Quinone carbons: ~110-160 ppmCH-OAc: ~70 ppmOCH₃ carbons: ~55-60 ppmOCOCH₃ carbon: ~21 ppmCH₃ of ethyl group: ~15 ppm |

| IR (cm⁻¹) | ~1735 (C=O, ester)~1660, ~1640 (C=O, quinone)~1240 (C-O, ester) |

| HRMS (m/z) | [M+H]⁺ calculated: 321.0918, [M+Na]⁺ calculated: 343.0737 |

Note: The NMR chemical shifts are estimations based on known values for similar structures and may vary.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, insights can be drawn from studies on other juglone derivatives. Juglone and its analogues have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[4][5]

A potential signaling pathway that could be influenced by this novel juglone derivative is the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the precise biological activities and mechanisms of action of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the novel compound this compound. The proposed synthetic route is based on established chemical transformations, and the characterization plan employs standard analytical techniques to ensure the structural integrity and purity of the final product. The potential for this compound to modulate key cellular signaling pathways highlights its promise as a subject for future investigation in the field of drug discovery. The methodologies and expected data presented herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel juglone derivatives.

References

- 1. Juglone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]

- 3. Cytotoxic and Mutagenic Potential of Juglone: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3) [mdpi.com]

An In-Depth Technical Guide to 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical and biological properties of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone, a naphthoquinone derivative isolated from a freshwater fungus. This guide consolidates available data on its physicochemical characteristics, spectroscopic profile, and known biological context. Detailed experimental workflows for isolation and characterization are presented, alongside diagrams illustrating key processes. This technical guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a naturally occurring naphthoquinone that has been identified as a metabolite from a freshwater isolate of the fungus Kirschsteiniothelia sp.[1] Naphthoquinones are a class of organic compounds known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. The parent compound, juglone (5-hydroxy-1,4-naphthoquinone), is a well-studied allelochemical found in plants of the Juglandaceae family. The structural modifications present in this compound, specifically the methoxy and acetoxyethyl groups, suggest potentially unique biological activities and chemical properties that warrant further investigation.

Chemical Properties and Data

Comprehensive physicochemical data for this compound is not widely available in the public domain. However, based on its discovery and initial characterization, the following information has been compiled.

General and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 68594-15-0 | [2] |

| Molecular Formula | C₁₆H₁₆O₇ | [2] |

| Molecular Weight | 320.29 g/mol | [2] |

| InChI | InChI=1S/C16H16O7/c1-7(23-8(2)17)13-11(21-3)5-9-14(16(13)20)10(18)6-12(22-4)15(9)19/h5-7,20H,1-4H3 | [3][4] |

| InChIKey | SNIIQTSBSNAYGY-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C | [2] |

| ¹³C NMR | Full spectrum data requires specialized access. The structure was primarily elucidated using NMR studies. | [1][3] |

| Mass Spectrometry | GC-MS data is available but full spectrum requires specialized access. | [3][4] |

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not accessible, a generalized workflow for the isolation and characterization of this compound from Kirschsteiniothelia sp. can be constructed based on standard natural product chemistry methodologies.

Isolation of this compound

The following is a proposed experimental workflow for the isolation of the target compound from a fungal culture.

Caption: Proposed workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated compound would be determined using a combination of spectroscopic techniques.

Caption: Spectroscopic techniques for structure elucidation.

Biological Activity and Signaling Pathways

The primary literature notes that new metabolites from the Kirschsteiniothelia sp. isolate were evaluated for cytotoxic activity.[1][5] However, specific data for this compound is not available in the retrieved abstracts.

The biological activity of the parent compound, juglone, is well-documented and often involves the generation of reactive oxygen species (ROS) and interaction with cellular signaling pathways. It is plausible that this compound shares some of these mechanisms of action.

Potential Signaling Pathways of Juglone Derivatives

Based on studies of juglone and other derivatives, the following signaling pathways are potential targets for this compound. Further research is required to confirm these interactions.

Caption: Potential signaling pathways influenced by juglone derivatives.

Conclusion

This compound represents a unique fungal metabolite with potential for further scientific exploration. While foundational data on its chemical identity has been established, a significant gap remains in the understanding of its physicochemical properties and biological activities. The experimental workflows and potential signaling pathways outlined in this guide provide a framework for future research endeavors. Access to the full primary literature is paramount for a more complete characterization of this compound and to unlock its potential applications in fields such as medicine and agriculture.

References

Unveiling 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide to Its Natural Sourcing and Isolation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence and Laboratory Isolation of the Naphthoquinone, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone.

This whitepaper provides an in-depth exploration of the promising naphthoquinone derivative, this compound. While direct literature on the isolation of this specific compound is scarce, this guide synthesizes information on structurally related compounds to propose a likely natural source and a detailed hypothetical protocol for its extraction and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The genus Diospyros, belonging to the family Ebenaceae, is a well-established and rich source of a diverse array of naphthoquinones.[1][2] Extensive phytochemical investigations of various species within this genus have led to the isolation and characterization of numerous juglone and plumbagin derivatives. In particular, Diospyros maritima Blume , a shrub found in Southeast Asia, has been shown to produce a remarkable variety of naphthoquinones from its fruits, stems, and heartwood.[3][4][5] Although the isolation of this compound has not been explicitly reported, the documented presence of a wide range of substituted juglones in D. maritima strongly suggests it as a primary candidate for the natural source of this compound.

Experimental Protocols: A Proposed Isolation Methodology

The following is a detailed, albeit hypothetical, experimental protocol for the isolation and purification of this compound from the stems of Diospyros maritima. This protocol is based on established methodologies for the separation of naphthoquinones from this plant.[1][2][5]

Plant Material Collection and Preparation

-

Collection: Fresh stems of Diospyros maritima should be collected and authenticated by a plant taxonomist.

-

Preparation: The plant material should be washed, air-dried in the shade, and then ground into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered plant material (e.g., 1 kg) is to be subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. The extraction is typically performed at room temperature with maceration for a period of 72 hours for each solvent, with the solvent being replaced every 24 hours.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude n-hexane, ethyl acetate, and methanol extracts. Based on the polarity of related compounds, the target compound is expected to be present in the ethyl acetate extract.

Fractionation of the Ethyl Acetate Extract

-

Column Chromatography: The crude ethyl acetate extract (e.g., 100 g) is subjected to column chromatography over silica gel (60-120 mesh).

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).

-

Fraction Collection: Fractions of a specific volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm) and by spraying with a suitable detecting agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling of Fractions: Fractions with similar TLC profiles are pooled together to obtain several major fractions (e.g., F1 to F10).

Purification of the Target Compound

-

Repeated Column Chromatography: The fraction suspected to contain the target compound (based on preliminary screening or comparison with standards, if available) is subjected to further purification using repeated column chromatography on silica gel (230-400 mesh) with a more refined gradient of a suitable solvent system (e.g., chloroform:methanol or toluene:ethyl acetate).

-

Preparative TLC/HPLC: Final purification can be achieved using preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 column) and mobile phase.

Structure Elucidation

The structure of the purified compound is to be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons and the overall structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the naphthoquinone chromophore.

Quantitative Data

As the isolation of this compound is not yet reported, no quantitative data on its natural abundance or isolation yield is available. The following table provides a template for recording such data once the experimental work is performed.

| Parameter | Value | Unit | Method of Determination |

| Plant Material | |||

| Dry weight of plant material | g | Gravimetry | |

| Extraction | |||

| Weight of crude ethyl acetate extract | g | Gravimetry | |

| Yield of crude extract | % (w/w) | Calculation | |

| Purification | |||

| Weight of purified compound | mg | Gravimetry | |

| Overall yield | % (w/w) | Calculation | |

| Purity | |||

| Purity of the final compound | % | HPLC | |

| Spectroscopic Data | |||

| Molecular Formula | C₁₈H₁₈O₇ | - | HR-MS |

| Molecular Weight | 346.11 | g/mol | MS |

| ¹H NMR (CDCl₃, δ ppm) | To be determined | ppm | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, δ ppm) | To be determined | ppm | NMR Spectroscopy |

| IR (KBr, ν cm⁻¹) | To be determined | cm⁻¹ | IR Spectroscopy |

| UV-Vis (MeOH, λₘₐₓ nm) | To be determined | nm | UV-Vis Spectroscopy |

Biological Activity and Signaling Pathways

Juglone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The cytotoxic effects of many naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) and to act as inhibitors of key cellular enzymes.

One of the well-studied signaling pathways affected by juglone derivatives is the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Caption: Proposed mechanism of apoptosis induction by a juglone derivative via the ROS-JNK signaling pathway.

Experimental Workflow Diagram

The overall process for the isolation and identification of this compound can be summarized in the following workflow diagram.

Caption: A stepwise workflow for the isolation and structural elucidation of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the probable natural source and a detailed, practical methodology for the isolation of this compound. While the existence and isolation of this specific compound from Diospyros maritima remain to be experimentally verified, the information presented herein offers a solid foundation for researchers to embark on such an investigation. The potential biological activities of this and related naphthoquinones warrant further exploration for their therapeutic potential.

References

- 1. Chemical Constituents from the Stems of Diospyros maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Genus Diospyros: A Review of Novel Insights into the Biological Activity and Species of Mozambican Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Analysis of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naphthoquinone derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. Due to the limited availability of public domain spectral data for this specific compound, this guide combines confirmed data with analytical predictions based on structurally related compounds. It also outlines detailed experimental protocols for acquiring such data and discusses the potential biological signaling pathways this class of molecules may influence.

Spectroscopic Data

While complete, publicly accessible spectral datasets for this compound are scarce, existing database entries and analysis of similar compounds allow for a reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.

Table 1: 13C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~185 | Carbonyl carbon |

| C-2 | ~150 | Methoxy-substituted carbon |

| C-3 | ~110 | Olefinic carbon |

| C-4 | ~182 | Carbonyl carbon |

| C-4a | ~135 | Bridgehead carbon |

| C-5 | ~158 | Hydroxyl-bearing carbon |

| C-6 | ~130 | Acetoxyethyl-substituted carbon |

| C-7 | ~155 | Methoxy-substituted carbon |

| C-8 | ~115 | Aromatic carbon |

| C-8a | ~120 | Bridgehead carbon |

| C-1' | ~70 | CH of the ethyl group |

| C-2' | ~20 | CH3 of the ethyl group |

| 2-OCH3 | ~56 | Methoxy group carbon |

| 7-OCH3 | ~56 | Methoxy group carbon |

| Acetyl C=O | ~170 | Acetyl carbonyl carbon |

| Acetyl CH3 | ~21 | Acetyl methyl carbon |

Note: Predicted chemical shifts are based on known data for juglone derivatives and general substituent effects. Actual values may vary. Data for 6-(1-ACETOXYETHYL)-2,7-DIMETHOXYJUGLONE is noted to exist in the SpectraBase database, confirming its characterization, though full data is proprietary.

Table 2: 1H NMR Spectroscopic Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.2 | s | - |

| H-8 | ~7.5 | s | - |

| H-1' | ~6.0 | q | ~6.5 |

| H-2' | ~1.6 | d | ~6.5 |

| 2-OCH3 | ~3.9 | s | - |

| 7-OCH3 | ~4.0 | s | - |

| Acetyl CH3 | ~2.1 | s | - |

| 5-OH | ~12.0 | s | - |

Note: Predicted chemical shifts are based on known data for juglone derivatives. The downfield shift of the 5-OH proton is characteristic due to intramolecular hydrogen bonding with the adjacent carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C16H16O7 |

| Molecular Weight | 320.29 g/mol |

| Exact Mass | 320.089603 g/mol |

| Predicted Fragmentation | Loss of the acetyl group (M-43), loss of the entire acetoxyethyl side chain. |

Note: The presence of MS (GC) data for 6-(1-ACETOXYETHYL)-2,7-DIMETHOXYJUGLONE has been confirmed in the SpectraBase database.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm-1) |

| O-H (intramolecularly bonded) | 3400-3100 (broad) |

| C-H (aromatic and aliphatic) | 3100-2850 |

| C=O (quinone) | 1660-1640 |

| C=O (ester) | ~1735 |

| C=C (aromatic) | 1600-1450 |

| C-O (ester and ether) | 1300-1000 |

Note: The IR spectrum of juglone typically shows characteristic bands for the hydroxyl and two carbonyl groups at approximately 3400, 1662, and 1641 cm-1 respectively. The presence of the additional ester and ether groups in the target molecule will result in additional characteristic peaks.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a naphthoquinone derivative is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

13C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Stability and Degradation of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a naphthoquinone derivative with potential pharmacological interest. Understanding its chemical stability and degradation pathways is paramount for its development as a therapeutic agent, ensuring proper formulation, storage, and prediction of its metabolic fate. This technical guide provides a comprehensive overview of the anticipated stability profile and degradation mechanisms of this compound, based on the known chemistry of its core functional groups: the naphthoquinone ring, the dimethoxy substituents, and the acetoxyethyl side chain. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates from established knowledge of related compounds to propose the most probable degradation routes, including hydrolysis, oxidation, and photodegradation. Methodologies for assessing stability are also outlined to guide researchers in generating empirical data.

Chemical Structure and Properties

This compound belongs to the class of 1,4-naphthoquinones. The core juglone structure (5-hydroxy-1,4-naphthoquinone) is modified with two methoxy groups at positions 2 and 7, and a 1-acetoxyethyl group at position 6. These substitutions significantly influence the molecule's electronic properties, solubility, and, consequently, its stability.

| Property | Predicted Influence on Stability |

| 1,4-Naphthoquinone Core | Susceptible to reduction and redox cycling. The quinone moiety is a known electrophile. |

| Methoxy Groups | Electron-donating groups that can influence the redox potential of the quinone system and may be susceptible to oxidative demethylation. |

| Acetoxyethyl Group | The ester linkage is a primary site for hydrolytic cleavage, which is a common degradation pathway for prodrugs.[1][2] |

| Juglone Moiety | In its reduced form (hydrojuglone), it is highly susceptible to air oxidation.[3] |

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily hydrolysis of the ester side chain and oxidation of the naphthoquinone ring system.

Hydrolytic Degradation

The most anticipated degradation pathway is the hydrolysis of the acetoxyethyl side chain. This reaction can be catalyzed by acids or bases, or occur neutrally, to yield 2,7-dimethoxy-6-(1-hydroxyethyl)juglone and acetic acid.[2] Ester hydrolysis is a well-characterized reaction and is often the limiting factor for the shelf-life of ester-containing pharmaceuticals.[1]

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis follows pseudo-first-order kinetics under constant pH.

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

The naphthoquinone core is inherently redox-active and can undergo oxidative degradation. The presence of two electron-donating methoxy groups can affect the susceptibility of the ring to oxidation. Oxidation can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or light.

Potential Oxidative Degradation Products could include:

-

Ring-opened products resulting from oxidative cleavage.

-

Products of oxidative demethylation of the methoxy groups.

-

Hydroxylated derivatives of the aromatic ring.

Naphthoquinones are known to be highly reactive with oxygen, which can lead to their degradation.[4]

General Oxidative Degradation Scheme:

Caption: General scheme for the oxidative degradation of the naphthoquinone core.

Photodegradation

Many quinone-containing compounds are sensitive to light. Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to various photochemical reactions, including oxidation and rearrangement. The rate of photodegradation is dependent on the wavelength and intensity of the light source. Studies on other methoxy-substituted aromatic compounds have shown that the position of the methoxy group influences the rate of decomposition.[5]

Photodegradation Workflow:

References

Delving into the Physicochemical Properties of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the naphthoquinone derivative, 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone. Understanding the solubility of this compound is a critical first step in its preclinical and pharmaceutical development, influencing formulation strategies, bioavailability, and in vitro assay design. This document compiles available qualitative solubility data, outlines a comprehensive experimental protocol for quantitative solubility determination, and contextualizes the compound's potential biological relevance through a representative signaling pathway.

Solubility Profile

Currently, only qualitative solubility information for this compound is publicly available. The compound has been reported to be soluble in several common organic solvents. Quantitative data, essential for precise formulation and experimental design, awaits empirical determination.

| Solvent | Solubility |

| Dichloromethane | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which saturation is reached. For quantitative analysis, the experimental protocol detailed below is recommended.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The following protocol describes a standardized and reliable method for determining the equilibrium solubility of this compound. This method, widely recognized in pharmaceutical sciences, involves achieving a saturated solution and subsequently measuring the concentration of the dissolved compound.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected solvents (e.g., Dichloromethane, DMSO, Ethanol, Methanol, Phosphate Buffered Saline at various pH values)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound should be prepared in a suitable solvent (in which the compound is freely soluble) to generate a calibration curve.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibrium is reached.

-

Equilibration: The vials are placed in a temperature-controlled shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a physiologically relevant value, such as 37°C, for biomedical applications.

-

Phase Separation: After equilibration, the samples are centrifuged at a high speed to pellet the undissolved solid.

-

Filtration: A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtrate is determined by HPLC analysis, using the previously generated calibration curve.

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Potential Biological Context: Insights from Related Juglone Derivatives

While specific signaling pathways for this compound have not been elucidated, research on the parent compound, juglone, and its other derivatives provides valuable insights into its potential mechanisms of action. Juglone has been shown to interact with several key cellular signaling pathways, often leading to the induction of apoptosis in cancer cells. One such pathway involves the modulation of MAP kinases.

The diagram below illustrates a plausible signaling cascade that could be influenced by juglone derivatives. It is important to note that this is a generalized representation and the specific effects of this compound would require dedicated experimental validation.

This guide serves as a foundational resource for researchers working with this compound. The provided information on solubility and potential biological activity, along with the detailed experimental protocol, will aid in the systematic investigation and development of this compound for therapeutic or other scientific applications. Further empirical studies are essential to fully characterize its physicochemical and pharmacological properties.

References

Investigating the Cytotoxicity of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is limited in publicly available literature. This guide provides a comprehensive overview of the cytotoxic properties of its parent compound, juglone, and related derivatives to infer potential mechanisms and guide future research.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in plants of the Juglandaceae family, has garnered significant interest for its diverse biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Its derivatives are being actively investigated as potential anticancer agents.[4][5] This technical guide focuses on the cytotoxic potential of a specific derivative, this compound, by examining the established knowledge of the broader juglone family. The primary mechanism of juglone-induced cytotoxicity involves the induction of apoptosis through oxidative stress and modulation of key signaling pathways.[1][3][6]

Compound Profile: this compound

| Property | Value |

| CAS Number | 68594-15-0[7] |

| Molecular Formula | C₁₆H₁₆O₇[7] |

| Molecular Weight | 320.29 g/mol [7] |

| Chemical Structure | CC(C1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC)OC(=O)C[7] |

Quantitative Cytotoxicity Data of Juglone and its Derivatives

The cytotoxic activity of juglone and its analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Compound | Cell Line | IC₅₀ (µM) | Duration of Treatment | Reference |

| Juglone | MCF-7 (Breast Cancer) | 11.99 | 24h | [6] |

| Juglone | LLC (Lewis Lung Cancer) | 10.78 | 24h | [8] |

| Juglone | A549 (Non-small Cell Lung Cancer) | 9.47 | 24h | [8] |

| Juglone | HCT-15 (Colorectal Cancer) | 12.27 (for 5-benzyl juglone) | Not Specified | [5] |

| Juglone | HL-60 (Leukemia) | ~8 | Not Specified | [9] |

| Juglone | HepG-2 (Liver Cancer) | 8.14 | 24h | [10] |

| 5-Methoxy-1,4-naphthoquinone | HL-60 (Leukemia) | 1.7 | 72h | [11] |

| 5-Methoxy-1,4-naphthoquinone | SF-295 (Brain Cancer) | 4.7 | 72h | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of juglone and its derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 2, 4, 8, 16, 32 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[8]

-

MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis by Flow Cytometry

Propidium Iodide (PI) staining of DNA is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cytochrome c).[6][8]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

Caption: General experimental workflow for investigating cytotoxicity.

Juglone-Induced Apoptosis Signaling Pathway

Caption: Key signaling events in juglone-induced apoptosis.

Conclusion

References

- 1. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juglone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 6. Mechanism of juglone-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 68594-15-0 | TCA59415 [biosynth.com]

- 8. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Juglone, from Juglans mandshruica Maxim, inhibits growth and induces apoptosis in human leukemia cell HL-60 through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on Cytotoxic Activity against HepG-2 Cells of Naphthoquinones from Green Walnut Husks of Juglans mandshurica Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity of naphthoquinones with special emphasis on juglone and its 5-O-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone: A Naphthoquinone Derivative with Unexplored Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a naphthoquinone derivative isolated from the freshwater fungus Kirschsteiniothelia species.[1] As a member of the naphthoquinone class of natural products, it belongs to a group of compounds known for a wide range of biological activities, including anticancer properties. However, detailed investigations into the specific anticancer potential of this compound are currently limited in publicly available scientific literature. This technical guide synthesizes the available information on this compound and provides a framework for its future investigation as a potential anticancer agent, drawing on data from related naphthoquinones.

Compound Profile

| Characteristic | Information |

| Compound Name | This compound |

| Synonyms | Monoacetyl derivative of 2,7-dimethoxy-6-(1-hydroxyethyl)juglone |

| Chemical Class | Naphthoquinone |

| Natural Source | Kirschsteiniothelia species (fungus)[1] |

State of Research and Future Directions

The primary scientific literature mentioning this compound focuses on its isolation and structural elucidation.[1] The same study reports the cytotoxic activity of other compounds isolated from the same fungal species, such as the naphthoquinone dimer kirschsteinin.[1] However, specific quantitative data regarding the cytotoxic or anticancer activity of this compound against any cancer cell line is not provided in the available literature.

Given the known anticancer activities of other naphthoquinones, this compound represents a promising candidate for further investigation. Future research should prioritize the following:

-

In Vitro Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigation into the potential molecular mechanisms by which it may exert anticancer effects, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

-

Synthesis and Analogue Development: Development of a synthetic route to enable the production of sufficient quantities for extensive biological evaluation and the creation of analogues to explore structure-activity relationships.

-

In Vivo Efficacy Studies: Assessment of its antitumor activity in preclinical animal models.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other naphthoquinones, several signaling pathways would be relevant to investigate for this compound.

Caption: Potential anticancer mechanisms of action for investigation.

Proposed Experimental Workflow for Preliminary Anticancer Evaluation

The following workflow outlines a standard approach for the initial assessment of a novel compound's anticancer properties.

Caption: A proposed workflow for the initial anticancer evaluation.

Conclusion

While this compound is a structurally characterized natural product, its potential as an anticancer agent remains to be elucidated. The information presented in this guide highlights the significant knowledge gap and underscores the need for comprehensive biological evaluation. Based on the activities of related naphthoquinones, this compound warrants further investigation to determine if it holds promise as a novel therapeutic lead in oncology.

References

Methodological & Application

Application Notes and Protocols for Apoptosis Induction by Naphthoquinones

As a helpful AI assistant, I have synthesized the following application notes and protocols based on available research on closely related compounds.

Disclaimer: The following protocols and data are based on studies conducted on the parent compound, juglone, and its derivatives. Researchers interested in 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone should use this information as a starting point and optimize the protocols for their specific compound and experimental setup.

Introduction

Naphthoquinones are a class of naturally occurring compounds known for their diverse biological activities, including anticancer properties. Juglone (5-hydroxy-1,4-naphthoquinone), a prominent member of this family, has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of intrinsic and extrinsic apoptotic pathways. This document provides a detailed protocol for inducing and assessing apoptosis in cancer cells using a juglone-related compound as a model.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of juglone on various cancer cell lines, as reported in the literature. This data can serve as a reference for determining the effective concentration range for this compound.

| Cell Line | Compound | IC50 Value | Treatment Duration | Reference |

| LLC (Lewis Lung Carcinoma) | Juglone | 10.78 µM | 24 h | [1] |

| A549 (Non-small cell lung) | Juglone | 9.47 µM | 24 h | [1] |

| HL-60 (Human Leukemia) | Juglone | ~8 µM | Not Specified | [2][3] |

| MIA PaCa-2 (Pancreatic) | Juglone | 5.27 µM | 24 h | [4] |

| SKOV3 (Ovarian Cancer) | Juglone | 30.13 µM | 24 h | [4] |

| B16F1 (Melanoma) | Juglone | 9.9 µM | 1 h | [4] |

| B16F1 (Melanoma) | Juglone | 7.46 µM | 24 h | [4] |

| B16F1 (Melanoma) | Juglone | 6.92 µM | 48 h | [4] |

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with the test compound.

-

Materials:

-

Appropriate cancer cell line (e.g., A549, HL-60, MIA PaCa-2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into 6-well or 96-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound.

-

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

-

Protocol:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

-

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated cells in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Harvest the cells by trypsinization and collect the culture medium to include floating cells.

-

Centrifuge the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Signaling Pathways and Workflows

Proposed Signaling Pathway for Juglone-Induced Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for juglone derivatives.

Experimental Workflow for Apoptosis Assessment

Caption: General experimental workflow for studying apoptosis induction.

References

- 1. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Juglone, from Juglans mandshruica Maxim, inhibits growth and induces apoptosis in human leukemia cell HL-60 through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-proliferative effect of Juglone from Juglans mandshurica Maxim on human leukemia cell HL-60 by inducing apoptosis through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Measuring Reactive Oxygen Species (ROS) Induced by 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are a class of natural compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] A primary mechanism underlying the cytotoxicity of many juglones is their ability to act as redox cycling agents, leading to the generation of intracellular reactive oxygen species (ROS).[1][4] ROS, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can induce oxidative stress, damage cellular components like DNA, lipids, and proteins, and trigger signaling pathways leading to apoptosis or other forms of cell death.[5][6]

The compound 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a structurally modified juglone derivative. While specific data on this molecule is limited, its core naphthoquinone structure suggests a potential for modulating intracellular ROS levels. Therefore, accurate measurement of ROS is critical for characterizing its mechanism of action and evaluating its potential as a therapeutic agent.

These application notes provide a detailed protocol for quantifying intracellular ROS levels in response to treatment with this compound using the widely adopted 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay.

Mechanism of ROS Generation by Juglone Derivatives

Juglone and related naphthoquinones can undergo redox cycling within the cell. The quinone structure is reduced to a semiquinone radical by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This semiquinone can then donate an electron to molecular oxygen (O₂) to generate the superoxide radical (O₂⁻), regenerating the parent quinone to continue the cycle. This process consumes cellular reducing equivalents like NADPH and leads to a rapid accumulation of ROS.[1][7] This ROS burst can overwhelm the cell's antioxidant defenses, leading to oxidative stress and the activation of downstream signaling cascades, such as the p38-MAPK pathway, which can ultimately trigger apoptosis.[8]

Caption: Mechanism of ROS generation by juglone derivatives.

Application: Intracellular ROS Detection using H₂DCFDA

1. Principle of the Assay

The most common method for measuring intracellular ROS is the H₂DCFDA (also known as DCFH-DA) assay.[9][10] The cell-permeant H₂DCFDA molecule is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is also non-fluorescent but is trapped within the cell. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][11] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[12][13] The signal can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[10]

2. Materials and Reagents

-

Cell Line: Appropriate cancer or normal cell line (e.g., A549, HeLa, Jurkat).

-

Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound: this compound, dissolved in DMSO to a stock concentration of 10-20 mM.

-

ROS Probe: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), 20 mM stock in DMSO.

-

Positive Control: Pyocyanin (10 mM) or Hydrogen Peroxide (H₂O₂).

-

Negative Control: N-acetylcysteine (NAC), a ROS scavenger.

-

Buffers: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free medium.

-

Equipment:

Experimental Workflow and Protocols

Caption: Experimental workflow for cellular ROS measurement.

Protocol 1: ROS Measurement in Adherent Cells using a Microplate Reader

-

Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[14]

-

Probe Loading: The next day, gently aspirate the culture medium. Wash the cells once with 100 µL of warm, serum-free medium or PBS.[11]

-

Prepare a 20 µM working solution of H₂DCFDA in serum-free medium. Add 100 µL of this solution to each well.

-

Incubate the plate for 30-45 minutes at 37°C in the dark.[11][15]

-

Compound Treatment: Aspirate the H₂DCFDA solution and wash the cells twice with 100 µL of warm, serum-free medium to remove any extracellular probe.

-

Add 100 µL of serum-free medium containing the desired concentrations of this compound or controls (e.g., vehicle control, positive control like 100 µM H₂O₂). To confirm ROS-dependence, a set of wells can be pre-treated with NAC (e.g., 5 mM for 1 hour) before adding the compound.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at various time points (e.g., every 30 minutes for 2-4 hours).

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells. The results can be expressed as Fold Change or Percentage of Control.

Protocol 2: ROS Measurement using Flow Cytometry

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells (using trypsin for adherent cells) and prepare a single-cell suspension.

-

Probe Loading: Resuspend the cells at a concentration of 1x10⁶ cells/mL in serum-free medium containing 20 µM H₂DCFDA.[14]

-

Incubate for 30 minutes at 37°C in the dark.[14]

-

Treatment: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes), remove the supernatant, and resuspend in fresh medium containing the test compound or controls.

-

Incubate for the desired treatment duration (e.g., 1-4 hours) at 37°C.

-

Data Acquisition: Analyze the cells on a flow cytometer. Use a 488 nm laser for excitation and detect the emission in the green channel (e.g., FL1, ~530 nm).[15] Gate on the main cell population to exclude debris.

-

Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the vehicle control.

Data Presentation

Quantitative data should be summarized to clearly present the effects of this compound on ROS production. The following table is a representative example based on typical results for pro-oxidant juglone derivatives.[8][16]

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Vehicle |

| Vehicle Control (0.1% DMSO) | - | 1520 | ±85 | 1.00 |

| This compound | 1 | 2480 | ±150 | 1.63 |

| This compound | 5 | 6350 | ±410 | 4.18 |

| This compound | 10 | 11890 | ±890 | 7.82 |

| Positive Control (H₂O₂) | 100 | 13500 | ±1120 | 8.88 |

| Compound (10 µM) + NAC (5 mM) | 10 + 5000 | 1950 | ±210 | 1.28 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of how to present experimental results.

Conclusion

The protocols and information provided here offer a comprehensive guide for researchers to accurately measure the induction of reactive oxygen species by this compound. Given the known pro-oxidant activity of the juglone scaffold, it is probable that this derivative will increase intracellular ROS levels in a dose-dependent manner.[16][17][18] Confirming this activity and quantifying its potency is a crucial step in elucidating its biological mechanism and potential for development as a therapeutic agent, particularly in oncology where ROS modulation is a key strategy.[6]

References

- 1. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactive Oxygen Species (ROS) Detection Assay Kit - Lifeasible [lifeasible.com]

- 6. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Reactive Oxygen Species Production During Reductive Stress: The Roles of Mitochondrial Glutathione and Thioredoxin Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Anti-Glioma Effect of Juglone Derivatives through ROS Generation [frontiersin.org]

- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 10. doc.abcam.com [doc.abcam.com]

- 11. abcam.cn [abcam.cn]

- 12. researchgate.net [researchgate.net]

- 13. ozbiosciences.com [ozbiosciences.com]

- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 16. Juglone, from Juglans mandshruica Maxim, inhibits growth and induces apoptosis in human leukemia cell HL-60 through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Juglone, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Juglone induces cell death of Acanthamoeba through increased production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mitochondrial Membrane Potential Assay of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxy-6-(1-acetoxyethyl)juglone is a derivative of juglone, a naturally occurring naphthoquinone found in plants of the Juglandaceae family. Juglone and its analogues have garnered significant interest in biomedical research due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] A growing body of evidence suggests that many of the cytotoxic effects of juglone derivatives are mediated through the induction of oxidative stress and the disruption of mitochondrial function.[4][5][6]

A key indicator of mitochondrial health and function is the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. A decrease in ΔΨm is an early hallmark of apoptosis, or programmed cell death. Therefore, assessing the impact of this compound on the mitochondrial membrane potential can provide valuable insights into its mechanism of action and its potential as a therapeutic agent.

These application notes provide a detailed protocol for assessing the effect of this compound on the mitochondrial membrane potential in cancer cell lines using the JC-1 assay.

Principle of the JC-1 Assay

The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic carbocyanine dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size and shape.

Recommended Cell Lines

Based on published data on the cytotoxicity of juglone and its derivatives, the following human cancer cell lines are recommended for this assay:

Cytotoxicity and Recommended Concentration Range

Prior to conducting the mitochondrial membrane potential assay, it is crucial to determine the cytotoxic concentration of this compound in the chosen cell line, typically by performing an MTT or similar cell viability assay. Based on the IC50 values reported for various juglone derivatives, which generally fall within the low to mid-micromolar range, a starting concentration range for the mitochondrial membrane potential assay is suggested below.[1][7][8][10]

| Compound | Cell Line | IC50 (µM) | Reference |

| Juglone | HL-60 | ~8 | [9] |

| Juglone | HCT-15 | 12.27 | [7] |

| Juglone Derivative 15a | A549 | 4.72 | [1] |

| Juglone Derivative 16a | A549 | 4.67 | [1] |

| 5-Methoxy-1,4-naphthoquinone | HL-60 | 1.7 | [11] |

| 3,5-dihydroxy-1,4-naphthoquinone | HepG-2 | 7.33 | [8] |

Recommended Concentration Range for this compound: 1 µM to 50 µM. It is advisable to perform a dose-response experiment to identify the optimal concentration that induces a measurable change in mitochondrial membrane potential without causing immediate widespread cell death.

Experimental Protocol: JC-1 Mitochondrial Membrane Potential Assay

This protocol is designed for adherent cells cultured in a 96-well plate and analysis using a fluorescence plate reader. It can be adapted for suspension cells and analysis by flow cytometry or fluorescence microscopy.

Materials:

-

This compound (prepare a stock solution in DMSO)

-

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader with filters for red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) fluorescence.

Procedure:

-

Cell Seeding:

-

Seed the chosen adherent cancer cell line into a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Include the following controls:

-

Negative Control: Treat cells with culture medium containing the same final concentration of DMSO as the test compound wells.

-

Positive Control: Treat cells with a known mitochondrial uncoupler like CCCP (e.g., 10-50 µM) for 30-60 minutes prior to JC-1 staining.

-

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

-

-

JC-1 Staining:

-

Prepare a 2X JC-1 staining solution by diluting the JC-1 stock solution in pre-warmed complete culture medium to a final concentration of 2-10 µg/mL.

-

At the end of the compound treatment period, carefully remove the medium from each well.

-

Add 100 µL of the 2X JC-1 staining solution to each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.

-

-

Washing:

-

After incubation, carefully remove the JC-1 staining solution.

-

Wash the cells twice with 100 µL of pre-warmed PBS per well.

-

-

Fluorescence Measurement:

-

After the final wash, add 100 µL of pre-warmed PBS or culture medium to each well.

-

Immediately measure the fluorescence using a plate reader.

-

Red Fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

-

Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

-

-

Data Analysis:

-

Calculate the ratio of red fluorescence to green fluorescence for each well.

-

Normalize the red/green ratio of the treated cells to the red/green ratio of the negative control (vehicle-treated) cells.

-

A decrease in the red/green fluorescence ratio indicates a depolarization of the mitochondrial membrane.

-

Present the data as a bar graph showing the mean ± standard deviation of the normalized red/green fluorescence ratio for each treatment condition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes.

Quantitative Data Presentation:

| Treatment Group | Concentration (µM) | Red Fluorescence (Mean ± SD) | Green Fluorescence (Mean ± SD) | Red/Green Ratio (Mean ± SD) | % of Control |

| Negative Control (Vehicle) | - | 100 | |||

| This compound | 1 | ||||

| 5 | |||||

| 10 | |||||

| 25 | |||||

| 50 | |||||

| Positive Control (CCCP) | 20 |

Signaling Pathways and Experimental Workflow Diagrams

Caption: Proposed signaling pathway for juglone-induced apoptosis.

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

References

- 1. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 8. Studies on Cytotoxic Activity against HepG-2 Cells of Naphthoquinones from Green Walnut Husks of Juglans mandshurica Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Juglone, from Juglans mandshruica Maxim, inhibits growth and induces apoptosis in human leukemia cell HL-60 through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic and Mutagenic Potential of Juglone: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity of naphthoquinones with special emphasis on juglone and its 5-O-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Cycle Analysis of 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juglone, a naturally occurring naphthoquinone found in plants of the Juglandaceae family, and its derivatives have garnered significant interest in cancer research due to their cytotoxic and anti-proliferative properties.[1][2][3] These compounds are known to induce cell death and inhibit tumor growth through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with key cellular signaling pathways.[4][5][6][7][8] A critical aspect of characterizing the anti-cancer potential of novel juglone derivatives, such as 2,7-Dimethoxy-6-(1-acetoxyethyl)juglone, is to understand their impact on cell cycle progression.

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10] This is commonly achieved by staining cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).[9][11][12][13] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase.[12]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of a selected cancer cell line using flow cytometry with PI staining. While specific data for this derivative is not yet available, the protocols and potential outcomes are based on the known effects of the parent compound, juglone.

Potential Effects on Cell Cycle

Based on studies of juglone and its other derivatives, this compound is hypothesized to induce cell cycle arrest, potentially at the G2/M phase, in cancer cells.[4] This arrest would prevent cells from proceeding through mitosis, ultimately leading to a decrease in cell proliferation. The expected outcome of treating cancer cells with this compound would be an accumulation of cells in the G2/M phase, which can be quantified by flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups (e.g., control vs. various concentrations of the compound).

Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours

| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |

| Vehicle Control | 0 | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |

| Compound | 1 | 55.2 ± 2.5 | 23.1 ± 1.9 | 21.7 ± 2.3 |

| Compound | 5 | 45.8 ± 3.0 | 18.5 ± 2.2 | 35.7 ± 3.1 |